Methyl 2,3,6-tri-O-benzoyl-a-D-glucopyranoside
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Overview
Description
(2R,3R,4S,5R,6S)-2-(Hydroxymethyl)-6-methoxytetrahydro-2H-pyran-3,4,5-triyl tribenzoate is a complex organic compound with a unique structure It is characterized by a tetrahydropyran ring substituted with hydroxymethyl and methoxy groups, and three benzoate groups attached to the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5R,6S)-2-(Hydroxymethyl)-6-methoxytetrahydro-2H-pyran-3,4,5-triyl tribenzoate typically involves multiple steps. One common approach is the protection of hydroxyl groups followed by selective benzoylation. The reaction conditions often include the use of protecting groups such as silyl ethers or acetals to prevent unwanted reactions at the hydroxyl sites. Benzoylation is usually carried out using benzoyl chloride in the presence of a base like pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2R,3R,4S,5R,6S)-2-(Hydroxymethyl)-6-methoxytetrahydro-2H-pyran-3,4,5-triyl tribenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The benzoate groups can be reduced to benzyl alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Bases: Pyridine, triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction of the benzoate groups produces benzyl alcohols.
Scientific Research Applications
(2R,3R,4S,5R,6S)-2-(Hydroxymethyl)-6-methoxytetrahydro-2H-pyran-3,4,5-triyl tribenzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in studies of enzyme-substrate interactions and as a probe for investigating biochemical pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2R,3R,4S,5R,6S)-2-(Hydroxymethyl)-6-methoxytetrahydro-2H-pyran-3,4,5-triyl tribenzoate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting or modulating their activity. It may also interact with cellular receptors, triggering signaling pathways that lead to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Bromomethyl methyl ether: A compound used in the synthesis of various organic molecules.
4-Methoxyphenethylamine: Used in the synthesis of polymers and other complex molecules.
Uniqueness
(2R,3R,4S,5R,6S)-2-(Hydroxymethyl)-6-methoxytetrahydro-2H-pyran-3,4,5-triyl tribenzoate is unique due to its specific arrangement of functional groups and its ability to undergo a wide range of chemical reactions
Biological Activity
Methyl 2,3,6-tri-O-benzoyl-α-D-glucopyranoside is a significant compound in carbohydrate chemistry, characterized by its three benzoyl groups attached to the glucopyranoside structure. Its molecular formula is C28H26O9 with a molecular weight of approximately 506.5 g/mol. This compound has garnered attention for its biological activity, particularly in modulating enzymatic activity and influencing signaling pathways.
Chemical Structure and Properties
The structural framework of methyl 2,3,6-tri-O-benzoyl-α-D-glucopyranoside includes:
- Benzoyl Groups : Three benzoyl groups located at positions C2, C3, and C6.
- Functional Groups : The presence of methoxy and hydroxyl groups enhances its reactivity.
Enzyme Interaction
Research indicates that methyl 2,3,6-tri-O-benzoyl-α-D-glucopyranoside interacts selectively with various enzymes, potentially inhibiting their activity or altering their functions. This property is crucial for exploring enzyme kinetics and mechanisms of action in biochemical pathways. For instance, the compound has been shown to bind to specific enzyme active sites, which can lead to modulation of metabolic processes.
Pharmacological Potential
The compound's ability to influence cellular receptors and signaling pathways positions it as a candidate for further pharmacological investigation. Its effects on metabolic disorders and potential applications in drug development have been highlighted in recent studies .
Case Studies
- Enzymatic Activity Modulation : In vitro studies demonstrated that methyl 2,3,6-tri-O-benzoyl-α-D-glucopyranoside could modulate the activity of certain glycosyltransferases. This modulation was assessed through kinetic assays that measured the rate of substrate conversion in the presence of varying concentrations of the compound.
- Cellular Signaling Pathways : Another study examined the compound's impact on signaling pathways involved in inflammation. Results indicated that it could inhibit pro-inflammatory cytokine production in immune cells, suggesting a potential role in anti-inflammatory therapies .
Comparative Analysis
Compound Name | Structure Features | Unique Characteristics |
---|---|---|
Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | Three benzyl groups at C2, C3, C4 | Different substitution pattern affecting reactivity |
Heptakis(2,3,6-tri-O-benzoyl)-β-cyclodextrin | Cyclodextrin backbone with multiple benzoyl groups | Larger cyclic structure used in drug delivery |
Methyl 2,3-di-O-benzyl-4,6-O-benzylidene-α-D-glucopyranoside | Benzylidene group at C4 and C6 | Presence of a benzylidene moiety alters stability |
This table illustrates the unique characteristics of methyl 2,3,6-tri-O-benzoyl-α-D-glucopyranoside compared to structurally similar compounds.
Properties
Molecular Formula |
C28H26O9 |
---|---|
Molecular Weight |
506.5 g/mol |
IUPAC Name |
[4,5-dibenzoyloxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl] benzoate |
InChI |
InChI=1S/C28H26O9/c1-33-28-24(37-27(32)20-15-9-4-10-16-20)23(36-26(31)19-13-7-3-8-14-19)22(21(17-29)34-28)35-25(30)18-11-5-2-6-12-18/h2-16,21-24,28-29H,17H2,1H3 |
InChI Key |
BHQKQQXWEXIQMI-UHFFFAOYSA-N |
Canonical SMILES |
COC1C(C(C(C(O1)CO)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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